molecular formula C24H32N7NaO14P2S B10855791 8-propylthio NAD+ (sodium salt)

8-propylthio NAD+ (sodium salt)

Cat. No.: B10855791
M. Wt: 759.6 g/mol
InChI Key: WEFQZNBGICHCJP-JIVSRYSWSA-M
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Description

8-propylthio NAD+ (sodium salt): , also known as β-Nicotinamide-8-propylthioadenine dinucleotide, is a derivative of nicotinamide adenine dinucleotide (NAD+). This compound is a modified form of NAD+, where a propylthio group is attached to the adenine moiety. It is commonly used in biochemical research due to its role as a signaling molecule and enzyme cofactor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-propylthio NAD+ (sodium salt) involves the modification of the adenine moiety of NAD+ with a propylthio group. The general synthetic route includes the following steps:

    Protection of Functional Groups: Protecting groups are used to shield reactive sites on the NAD+ molecule.

    Thioalkylation: The adenine moiety is subjected to thioalkylation using a propylthio reagent under controlled conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of 8-propylthio NAD+ (sodium salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: 8-propylthio NAD+ (sodium salt) undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: As a derivative of NAD+, it participates in redox reactions, acting as an electron donor or acceptor.

    Substitution Reactions: The propylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation-Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 8-propylthio NAD+ (sodium salt) can yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Chemistry: 8-propylthio NAD+ (sodium salt) is used in chemical research to study redox reactions and enzyme kinetics. It serves as a model compound for understanding the behavior of NAD+ derivatives.

Biology: In biological research, this compound is used to investigate cellular metabolism and signaling pathways. It is particularly useful in studying the role of NAD+ in cellular processes such as energy production and DNA repair.

Medicine: 8-propylthio NAD+ (sodium salt) has potential applications in medical research, including the development of therapeutic agents targeting NAD±dependent enzymes. It is also used in the study of diseases related to NAD+ metabolism, such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of biochemical assays and diagnostic kits. It is also employed in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 8-propylthio NAD+ (sodium salt) involves its role as a cofactor for various enzymes. It participates in redox reactions by transferring electrons between molecules. The propylthio modification enhances its stability and specificity for certain enzymes. Molecular targets include poly(ADP-ribose) polymerase 1 (PARP1) and sirtuins, which are involved in DNA repair and cellular metabolism .

Comparison with Similar Compounds

    Nicotinamide adenine dinucleotide (NAD+): The parent compound, involved in numerous metabolic processes.

    Nicotinamide adenine dinucleotide phosphate (NADP+): A phosphorylated form of NAD+, involved in anabolic reactions.

    8-bromo NAD+: Another modified form of NAD+ with a bromine atom attached to the adenine moiety.

Uniqueness: 8-propylthio NAD+ (sodium salt) is unique due to the presence of the propylthio group, which enhances its stability and specificity for certain enzymes. This modification allows for more precise studies of NAD±dependent processes and the development of targeted therapeutic agents .

Properties

Molecular Formula

C24H32N7NaO14P2S

Molecular Weight

759.6 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C24H33N7O14P2S.Na/c1-2-6-48-24-29-14-19(25)27-10-28-21(14)31(24)23-18(35)16(33)13(44-23)9-42-47(39,40)45-46(37,38)41-8-12-15(32)17(34)22(43-12)30-5-3-4-11(7-30)20(26)36;/h3-5,7,10,12-13,15-18,22-23,32-35H,2,6,8-9H2,1H3,(H5-,25,26,27,28,36,37,38,39,40);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,22-,23-;/m1./s1

InChI Key

WEFQZNBGICHCJP-JIVSRYSWSA-M

Isomeric SMILES

CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]

Canonical SMILES

CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]

Origin of Product

United States

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